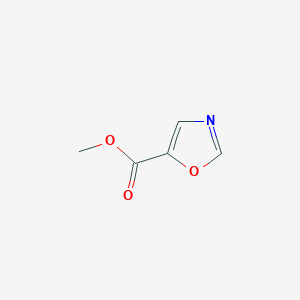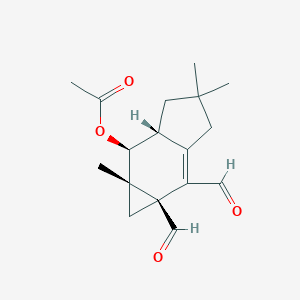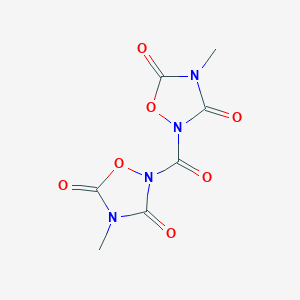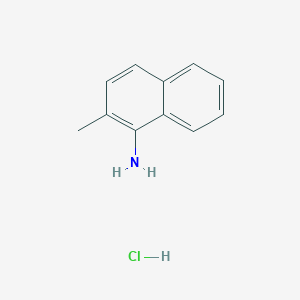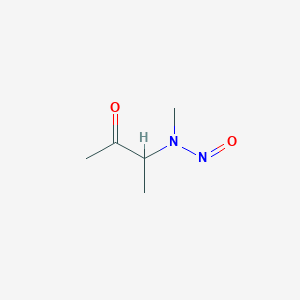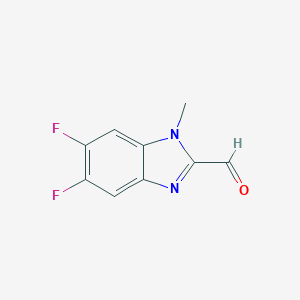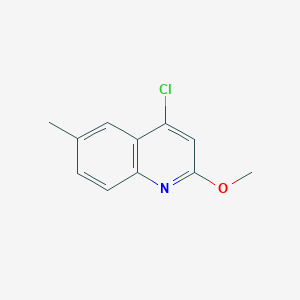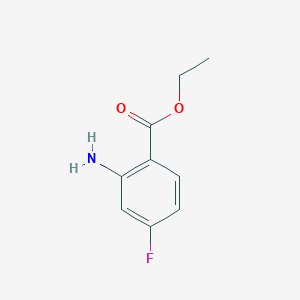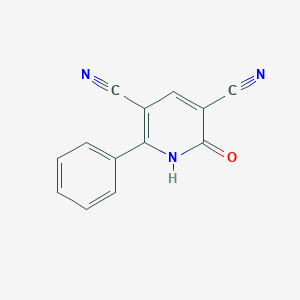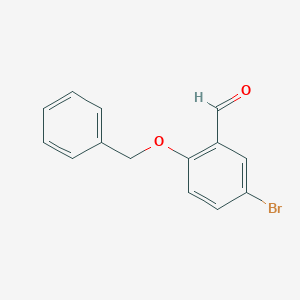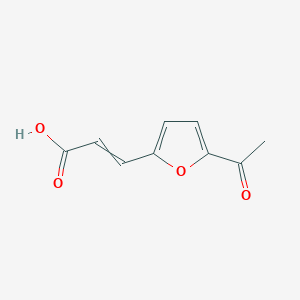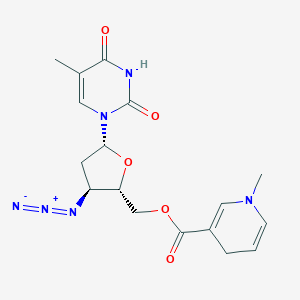
DPAZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which combines a dihydropyridine moiety with an azido-deoxythymidine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting with the preparation of the dihydropyridine moiety. This is followed by the introduction of the azido group and the coupling with deoxythymidine. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridinium salts.
Reduction: The azido group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Pyridinium derivatives.
Reduction: Amino-deoxythymidine derivatives.
Substitution: Various substituted thymidine analogs.
科学的研究の応用
5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a probe in molecular biology experiments.
Medicine: Investigated for its potential as a drug delivery agent, particularly for targeting the brain.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine involves its ability to penetrate biological membranes and deliver active agents to specific sites within the body. The dihydropyridine moiety facilitates the crossing of the blood-brain barrier, while the azido group can be activated to release therapeutic agents. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and triggering desired biological responses.
類似化合物との比較
Similar Compounds
- 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-2’,3’-dideoxycytosine
- 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-2’,3’-dideoxyuridine
Uniqueness
Compared to similar compounds, 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine stands out due to its unique combination of a dihydropyridine moiety and an azido-deoxythymidine backbone. This structure imparts distinct chemical and biological properties, making it particularly suitable for applications in drug delivery and therapeutic interventions.
特性
CAS番号 |
116333-41-6 |
|---|---|
分子式 |
C17H20N6O5 |
分子量 |
388.4 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |
InChIキー |
XUUPZVLCORYPPM-BFHYXJOUSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
| 116333-41-6 | |
同義語 |
5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


